Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone
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Overview
Description
Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone is a chemical compound with the molecular formula C22H16N2O and a molecular weight of 324.386 g/mol . This compound belongs to the benzodiazepine family, which is known for its wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst . One common method includes the use of N,N-dimethylformamide and sulfur as reagents . The reaction proceeds through the formation of C-N bonds, resulting in the desired benzodiazepine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors and ion channels.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The compound also affects ion channels and neurotransmitter release, contributing to its pharmacological profile .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
53878-76-5 |
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Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
phenyl-(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone |
InChI |
InChI=1S/C22H16N2O/c25-22(17-11-5-2-6-12-17)21-15-20(16-9-3-1-4-10-16)23-18-13-7-8-14-19(18)24-21/h1-15,24H |
InChI Key |
RXDBRQDGFJSHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=C2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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